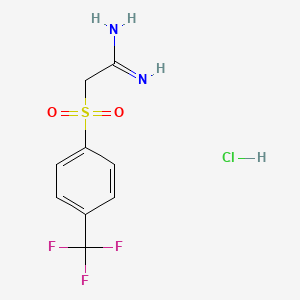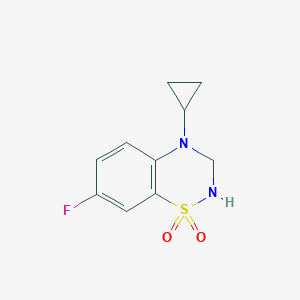
Lithium titanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium titanate is a chemical compound composed of lithium, titanium, and oxygen. It is known for its unique properties, such as high thermal stability and excellent electrochemical performance. This compound is commonly used as an anode material in lithium-ion batteries, offering advantages like fast charging, long cycle life, and enhanced safety features .
Métodos De Preparación
Lithium titanate can be synthesized through various methods, including:
Solid-State Reaction: This method involves mixing lithium carbonate and titanium dioxide powders, followed by calcination at high temperatures (around 800-900°C) to form this compound.
Sol-Gel Process: In this method, lithium and titanium precursors are dissolved in a solvent to form a gel.
Hydrothermal Synthesis: This technique involves reacting lithium hydroxide and titanium dioxide in an aqueous solution under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Lithium titanate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: This compound can participate in redox reactions, where lithium ions are intercalated and deintercalated from the crystal structure.
Substitution Reactions: This compound can undergo substitution reactions with other metal ions, leading to the formation of doped this compound compounds.
Reactions with Electrolytes: In lithium-ion batteries, this compound reacts with electrolytes, forming a solid electrolyte interphase layer on the anode surface.
Common reagents used in these reactions include lithium salts, titanium dioxide, and various electrolytes. Major products formed from these reactions include this compound with different stoichiometries and doped this compound compounds .
Aplicaciones Científicas De Investigación
Lithium titanate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of lithium titanate in lithium-ion batteries involves the intercalation and deintercalation of lithium ions into and from the crystal structure. This process occurs with minimal volume change, resulting in excellent cycling stability and long cycle life . The molecular targets include the lithium ions and the titanium-oxygen framework, which facilitate the reversible insertion and extraction of lithium ions .
Comparación Con Compuestos Similares
Lithium titanate can be compared with other similar compounds, such as:
Lithium Lanthanum Titanate: This compound has a perovskite structure and is used as a solid electrolyte in lithium-ion batteries.
Lithium Zinc Titanate: This compound is used as an anode material in lithium-ion batteries and offers improved electrochemical performance.
Lithium Manganese Oxide: This compound is used as a cathode material in lithium-ion batteries and provides high energy density.
This compound stands out due to its unique properties, such as high thermal stability, fast charging capability, and long cycle life, making it a preferred choice for various applications .
Propiedades
Número CAS |
12031-95-7 |
|---|---|
Fórmula molecular |
H4Li4O12Ti5 |
Peso molecular |
463.2 g/mol |
Nombre IUPAC |
tetralithium;hydroxy-oxido-oxotitanium;titanium |
InChI |
InChI=1S/4Li.4H2O.8O.5Ti/h;;;;4*1H2;;;;;;;;;;;;;/q4*+1;;;;;;;;;4*-1;;4*+1/p-4 |
Clave InChI |
HLOGOFPFOSOXAS-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[O-][Ti](=O)[O-] |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].O[Ti](=O)[O-].O[Ti](=O)[O-].O[Ti](=O)[O-].O[Ti](=O)[O-].[Ti] |
Descripción física |
Off-white odorless powder; [Alfa Aesar MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B6590793.png)






